5-(4-Methylphenyl)phenazin-5-ium;perchlorate
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Overview
Description
5-(4-Methylphenyl)phenazin-5-ium;perchlorate is a phenazine derivative known for its unique structural and chemical properties. Phenazines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antitumor, and antioxidant properties . The perchlorate salt form of this compound enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)phenazin-5-ium;perchlorate typically involves the condensation of 1,2-diaminobenzene with 4-methylbenzaldehyde, followed by oxidative cyclization to form the phenazine core . The final step involves the formation of the perchlorate salt by reacting the phenazine derivative with perchloric acid . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)phenazin-5-ium;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenazine core to dihydrophenazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit enhanced biological and chemical properties .
Scientific Research Applications
5-(4-Methylphenyl)phenazin-5-ium;perchlorate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of dyes, pigments, and electronic materials
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)phenazin-5-ium;perchlorate involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in microbial cells, leading to cell death. In cancer cells, the compound can interfere with cellular respiration and DNA synthesis, inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound with a simpler structure.
Pyocyanin: A naturally occurring phenazine with antimicrobial properties.
Clofazimine: A phenazine derivative used as an antileprosy drug.
Uniqueness
5-(4-Methylphenyl)phenazin-5-ium;perchlorate is unique due to its specific substitution pattern, which enhances its solubility and biological activity compared to other phenazine derivatives .
Properties
IUPAC Name |
5-(4-methylphenyl)phenazin-5-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N2.ClHO4/c1-14-10-12-15(13-11-14)21-18-8-4-2-6-16(18)20-17-7-3-5-9-19(17)21;2-1(3,4)5/h2-13H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBLWWSRHDRSNP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2=C3C=CC=CC3=NC4=CC=CC=C42.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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